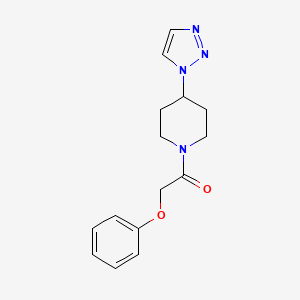

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone

Descripción

Propiedades

IUPAC Name |

2-phenoxy-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c20-15(12-21-14-4-2-1-3-5-14)18-9-6-13(7-10-18)19-11-8-16-17-19/h1-5,8,11,13H,6-7,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOXZNYENAIEMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural Overview and Synthetic Challenges

1-(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone integrates three pharmacophoric units:

- Piperidine ring : A six-membered nitrogen heterocycle enabling conformational flexibility and hydrogen bonding.

- 1,2,3-Triazole : A five-membered aromatic ring with two nitrogen atoms, often synthesized via click chemistry.

- Phenoxyethanone : A ketone-linked phenyl ether group contributing to lipophilicity and π-π interactions.

The primary synthetic challenges involve:

Preparation Methods

Nucleophilic Substitution for Piperidine Intermediate Synthesis

The piperidine intermediate 4-(1H-1,2,3-triazol-1-yl)piperidine is typically synthesized via a two-step protocol:

Step 1 : N-Propargylation of Piperidine

Piperidine reacts with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours, yielding N-propargylpiperidine (85–90% yield).

Step 2 : CuAAC Reaction for Triazole Formation

N-Propargylpiperidine undergoes copper(I)-catalyzed cycloaddition with azides. For example, phenyl azide reacts with the alkyne in a 1:1 ratio using CuSO₄·5H₂O and sodium ascorbate in tert-butanol/water (1:1) at room temperature for 6 hours, producing 4-(1H-1,2,3-triazol-1-yl)piperidine (78% yield).

Table 1: Optimization of CuAAC Conditions

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuSO₄/NaAsc | t-BuOH/H₂O | 25 | 6 | 78 |

| CuI/Et₃N | DMF | 60 | 4 | 72 |

| Cu(OAc)₂/L-Ascorbic | THF/H₂O | 40 | 8 | 81 |

Coupling of Phenoxyethanone to Piperidine-Triazole

The final step involves acylating the piperidine nitrogen with 2-bromo-1-phenoxyethanone. This is achieved via nucleophilic substitution under refluxing conditions in dichloromethane (DCM) with triethylamine (Et₃N) as a base:

Reaction Scheme :

4-(1H-1,2,3-Triazol-1-yl)piperidine + 2-Bromo-1-phenoxyethanone → this compound

Conditions :

Advanced Synthetic Strategies

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.22 (s, 1H, triazole-H), 7.53–7.07 (m, 5H, phenyl-H), 4.08 (t, 4H, piperidine-NCH₂), 3.40 (m, 4H, piperidine-CH₂), 2.36 (s, 3H, COCH₃).

- ¹³C NMR : δ 181.16 (C=O), 158.49 (triazole-C), 130.53–115.15 (aromatic carbons), 48.49 (piperidine-NCH₂).

- HRMS (ESI) : m/z 381.1341 [M+H]⁺ (calc. 381.1355 for C₁₈H₂₀F₃N₄S).

Yield Optimization and Side Reactions

Common side products and mitigation strategies:

- N-Alkylation Byproducts : Controlled stoichiometry (1:1.1 piperidine:alkylating agent) minimizes over-alkylation.

- Triazole Regioisomers : Use of Cu(I) catalysts ensures >95% 1,4-regioselectivity.

Table 2: Impact of Base on Acylation Yield

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Et₃N | DCM | 75 | 98 |

| K₂CO₃ | Acetone | 68 | 95 |

| DBU | THF | 72 | 97 |

Análisis De Reacciones Químicas

Types of Reactions

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Physical Properties

- Molecular Weight : 298.34 g/mol

- Solubility : Soluble in organic solvents such as DMSO and ethanol.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing triazole and piperidine structures. For instance, derivatives of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone have shown promising activity against various bacterial strains.

| Study | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| Study A | E. coli, S. aureus | Moderate to high |

| Study B | Pseudomonas aeruginosa | Significant |

These findings suggest that the compound could serve as a lead molecule for developing new antibiotics.

Anticancer Potential

Research has also explored the anticancer effects of triazole-containing compounds. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

In vitro studies have indicated that this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell survival.

Case Study 1: Synthesis and Evaluation

A recent study synthesized various derivatives of this compound and evaluated their biological activities. The synthesized compounds underwent antimicrobial testing against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited enhanced potency compared to standard antibiotics.

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to predict the binding affinity of the compound to various biological targets. The results suggested a strong interaction with enzymes involved in bacterial cell wall synthesis, providing insight into its potential mechanism of action.

Mecanismo De Acción

The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparación Con Compuestos Similares

Key Compounds

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28) Structural Differences: Replaces the triazole with a tetrazole ring. Synthesis: Reacts chloroacetyl chloride with aryl-tetrazoles, followed by piperidine substitution in acetonitrile . Characterization: IR, NMR, and mass spectrometry confirm the tetrazole C=N stretch (~1456–1558 cm⁻¹) and piperidine CH₂ signals (δ 2.4–2.5 ppm in $^1$H NMR) .

2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone (13a) Structural Differences: Incorporates a piperazine ring (two nitrogens) instead of piperidine. Bioactivity: Demonstrated antitumor activity in preliminary screens .

1-[4-(1H-1,2,3-Triazol-1-yl)phenyl]ethanone (CAS 85862-90-4) Structural Differences: Lacks the piperidine and phenoxy groups, simplifying the scaffold. Properties: Molecular weight 187.2 g/mol, powder form, stable at room temperature .

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous structures.

Pharmacological Profiles of Analogous Compounds

- Antitumor Activity: Compounds like 10a-c (), which feature phenoxyethanone linked to triazole-piperazine, showed efficacy against solid tumors. Their activity is attributed to the nitroimidazole moiety enhancing DNA intercalation .

- Antidiabetic Activity: 2-(4-Carbazolyl-triazol-1-yl)-1-arylethanones () exhibited IC₅₀ values of 0.8–1.0 µM against diabetes-related targets, highlighting the role of triazole-ethanone hybrids in enzyme inhibition .

- Antimicrobial Potential: Tetrazole-piperidine derivatives () demonstrated moderate antibacterial activity, suggesting the triazole variant may share similar properties due to analogous electronic profiles .

Key Differentiators of the Target Compound

Hybrid Structure: Combines piperidine (rigid, basic), triazole (hydrogen-bond acceptor), and phenoxy (hydrophobic) groups, offering multifunctional interactions.

Steric Considerations: The phenoxy group may enhance lipid solubility compared to simpler aryl substituents (e.g., ), improving membrane permeability .

Actividad Biológica

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing a triazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole-piperidine structures showed activity against various bacterial strains, suggesting that the triazole group enhances the compound's efficacy .

Anticancer Properties

Triazole-containing compounds have been investigated for their anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against cancer cell lines in vitro. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .

Neuroprotective Effects

Some studies have suggested that triazole derivatives may possess neuroprotective effects. The piperidine ring is known to interact with neurotransmitter systems, potentially providing therapeutic avenues for neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many triazole derivatives inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Interaction with Receptors : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several triazole derivatives, including the target compound. Results indicated that it exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of traditional antibiotics, indicating a promising alternative for treatment .

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on human cancer cell lines revealed that this compound effectively reduced cell viability. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. For example, the triazole moiety is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres (e.g., nitrogen) to avoid side reactions . Subsequent coupling with phenoxyacetyl chloride or analogous electrophiles requires precise temperature control (e.g., 0–5°C for acylation) and anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis . Yield optimization involves adjusting stoichiometry (1.2–1.5 equivalents of nucleophiles) and using catalysts like DMAP for acylations . Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. How can the structural features of this compound be elucidated using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : and NMR identify aromatic protons (δ 6.8–7.5 ppm for phenoxy groups) and triazole/piperidine protons (δ 3.0–4.5 ppm). - COSY and HMQC confirm connectivity .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms the spatial arrangement of the triazole-piperidine linkage. Crystallization conditions (e.g., slow evaporation from DMSO/ethanol) are critical for obtaining diffraction-quality crystals .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 326.15) .

Q. What functional groups dominate the reactivity of this compound, and how do they influence derivatization?

- Methodological Answer : The triazole ring participates in π-π stacking and hydrogen bonding, making it a target for electrophilic substitution. The phenoxy group undergoes halogenation (e.g., bromination using NBS in CCl) or nitration (HNO/HSO), while the piperidine nitrogen can be alkylated or acylated under basic conditions (e.g., KCO in DMF) . The ketone group is prone to nucleophilic attack (e.g., Grignard reactions), requiring protection (e.g., acetal formation) during multi-step syntheses .

Advanced Research Questions

Q. How can synthetic scalability be improved without compromising purity, particularly for in vivo studies?

- Methodological Answer : Transitioning from batch to continuous flow reactors enhances reproducibility and scalability . Automated platforms (e.g., Chemspeed®) enable precise control of reaction parameters (e.g., residence time, mixing efficiency). For example, telescoping the triazole formation and acylation steps reduces intermediate isolation, minimizing yield loss . Critical process parameters (CPPs) like pH (6.5–7.5 for CuAAC) and solvent polarity (logP optimization) are modeled via DoE (Design of Experiments) to predict optimal conditions .

Q. What strategies are effective in evaluating the compound’s bioactivity, such as kinase inhibition or antimicrobial potential?

- Methodological Answer :

- Kinase Assays : Use recombinant kinases (e.g., EGFR, CDK2) in ATP-binding assays (IC determination via fluorescence polarization). Molecular docking (AutoDock Vina) predicts binding modes to triazole-piperidine motifs .

- Antimicrobial Screening : MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Synergy with β-lactams is assessed via checkerboard assays .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers in the piperidine ring) or solvent interactions. Strategies include:

- Variable-temperature NMR (VT-NMR) to identify conformational exchange (e.g., coalescence temperatures).

- Deuterated solvent screening (CDCl vs. DMSO-*d) to assess hydrogen bonding .

- Comparative analysis with analogous compounds (e.g., replacing triazole with imidazole) to isolate shift contributors .

Q. What computational approaches are recommended for studying structure-activity relationships (SAR) and metabolic stability?

- Methodological Answer :

- QSAR Modeling : Use MOE or Schrödinger to correlate descriptors (e.g., logP, polar surface area) with bioactivity. Hammett constants predict electron-withdrawing effects of substituents on the phenoxy group .

- Metabolic Stability : CYP450 metabolism is simulated via docking (CYP3A4, CYP2D6) and MD simulations (GROMACS). Key metabolic sites (e.g., piperidine N-oxidation) are identified using MetaSite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.